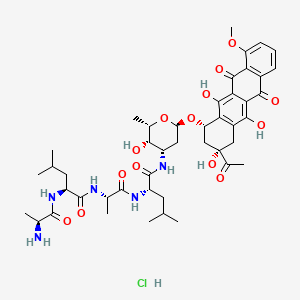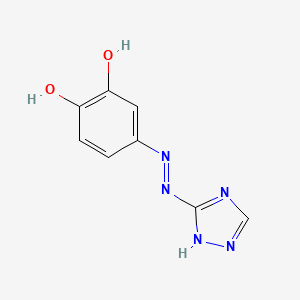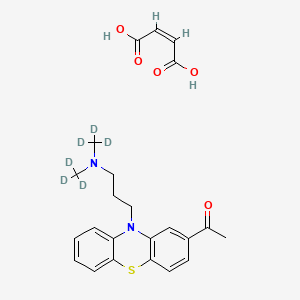
3-Ethyl-2-imine Meloxicam-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analog of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterated form is used in research to study the pharmacokinetics and metabolism of Meloxicam. The compound has a molecular formula of C16H12D5N3O4S2 and a molecular weight of 384.48 .
Métodos De Preparación
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the incorporation of deuterium atoms into the Meloxicam structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
3-Ethyl-2-imine Meloxicam-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Ethyl-2-imine Meloxicam-d5 is primarily used in scientific research to study the pharmacokinetics and metabolism of Meloxicam. Its deuterated form allows researchers to track the compound more accurately in biological systems using techniques such as mass spectrometry. This compound is also used in proteomics research to study protein interactions and functions .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. It inhibits the enzymes cyclooxygenase 1 and 2, leading to a decreased synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and pain in the body.
Comparación Con Compuestos Similares
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. Similar compounds include:
Meloxicam: The non-deuterated form used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
The uniqueness of this compound lies in its deuterated structure, which enhances its stability and allows for more precise tracking in research studies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethyl-2-imine Meloxicam-d5 involves the modification of the parent compound, Meloxicam, through the introduction of an ethyl group and an imine functional group. This modification will be achieved through a series of chemical reactions that involve the substitution of specific atoms or groups in the Meloxicam molecule.", "Starting Materials": [ "Meloxicam-d5", "Ethyl bromide", "Sodium hydride", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Acetic anhydride", "Sodium acetate", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-3-ethylthiophene. Ethyl bromide is reacted with sodium hydride in diethyl ether to generate ethylsodium, which is then reacted with Meloxicam-d5 in the presence of copper(I) iodide and cesium carbonate to produce 2-ethyl-3-bromothiophene-d5.", "Step 2: Preparation of 2-ethyl-3-aminothiophene-d5. 2-ethyl-3-bromothiophene-d5 is reacted with ammonia in methanol to produce 2-ethyl-3-aminothiophene-d5.", "Step 3: Preparation of 3-Ethyl-2-imine Meloxicam-d5. 2-ethyl-3-aminothiophene-d5 is reacted with acetic anhydride in the presence of sodium acetate and acetic acid to produce 3-Ethyl-2-imine Meloxicam-d5." ] } | |
Número CAS |
1331635-89-2 |
Fórmula molecular |
C16H17N3O4S2 |
Peso molecular |
384.48 |
Nombre IUPAC |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1$l^{6} |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
Clave InChI |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Sinónimos |
N-[(2Z)-3-(Ethyl-d5)-5-methylthiazol-2-(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B583384.png)






